molecular formula C23H29N3O2 B11484413 Pyrido[2,3-d]pyrimidin-4(1H)-one, 2-cyclohexyl-2,3-dihydro-5-(methoxymethyl)-7-methyl-1-(phenylmethyl)-

Pyrido[2,3-d]pyrimidin-4(1H)-one, 2-cyclohexyl-2,3-dihydro-5-(methoxymethyl)-7-methyl-1-(phenylmethyl)-

Cat. No.: B11484413
M. Wt: 379.5 g/mol
InChI Key: TXZFLQIVEQDSRP-UHFFFAOYSA-N
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Description

1-BENZYL-2-CYCLOHEXYL-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidinone family. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl group, and a methoxymethyl group attached to a pyrido[2,3-d]pyrimidinone core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-BENZYL-2-CYCLOHEXYL-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidinone core and the subsequent attachment of the benzyl, cyclohexyl, and methoxymethyl groups. Common synthetic routes include:

    Formation of the Pyrido[2,3-d]pyrimidinone Core: This step typically involves the condensation of appropriate precursors under controlled conditions.

    Attachment of Functional Groups: The benzyl, cyclohexyl, and methoxymethyl groups are introduced through various organic reactions, such as alkylation and acylation, using specific reagents and catalysts.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-BENZYL-2-CYCLOHEXYL-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, which facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-BENZYL-2-CYCLOHEXYL-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-2-CYCLOHEXYL-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-BENZYL-2-CYCLOHEXYL-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidinones: These compounds share the same core structure but differ in the attached functional groups.

    Benzyl-substituted pyrimidinones: These compounds have a benzyl group attached to the pyrimidinone core but may lack other substituents.

    Cyclohexyl-substituted pyrimidinones: These compounds have a cyclohexyl group attached to the pyrimidinone core but may lack other substituents.

The uniqueness of 1-BENZYL-2-CYCLOHEXYL-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

1-benzyl-2-cyclohexyl-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H29N3O2/c1-16-13-19(15-28-2)20-22(24-16)26(14-17-9-5-3-6-10-17)21(25-23(20)27)18-11-7-4-8-12-18/h3,5-6,9-10,13,18,21H,4,7-8,11-12,14-15H2,1-2H3,(H,25,27)

InChI Key

TXZFLQIVEQDSRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)NC(N(C2=N1)CC3=CC=CC=C3)C4CCCCC4)COC

Origin of Product

United States

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